molecular formula C7H9NOS B1306551 5-(Dimethylamino)thiophene-2-carbaldehyde CAS No. 24372-46-1

5-(Dimethylamino)thiophene-2-carbaldehyde

Cat. No.: B1306551
CAS No.: 24372-46-1
M. Wt: 155.22 g/mol
InChI Key: RRQFJMCAGDOEPI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)thiophene-2-carbaldehyde is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dimethylamino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with dimethylamine and formylation agents. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: 5-(Dimethylamino)thiophene-2-carboxylic acid.

    Reduction: 5-(Dimethylamino)thiophene-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)thiophene-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)thiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, while the dimethylamino group can influence the compound’s reactivity and stability. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison: 5-(Dimethylamino)thiophene-2-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the thiophene ring. This combination imparts distinct chemical properties, such as increased nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various applications .

Properties

IUPAC Name

5-(dimethylamino)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQFJMCAGDOEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390151
Record name 5-(dimethylamino)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-46-1
Record name 5-(dimethylamino)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Dimethylamino)thiophene-2-carbaldehyde
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